molecular formula C12H21ClN2O3S B000547 Sotalol hydrochloride CAS No. 959-24-0

Sotalol hydrochloride

Cat. No. B000547
CAS RN: 959-24-0
M. Wt: 308.83 g/mol
InChI Key: VIDRYROWYFWGSY-UHFFFAOYSA-N
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Patent
US06645524B2

Procedure details

Polyvinylpyrrolidone (500 g) is dissolved in about 25 kg water (or a mixture of water and alcohol) and 10 kg of sotalol hydrochloride is mixed therein to provide a sotalol/binder solution. In a fluidized bed coater, 10 kg of sugar spheres (20 to 50 mesh) are suspended in warm air and spray coated with the sotalol/binder solution until the seeds are uniformly coated with a desired amount of sotalol.
[Compound]
Name
Polyvinylpyrrolidone
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
25 kg
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH:4][CH2:5][CH:6]([OH:18])[C:7]1[CH:8]=[CH:9][C:10]([NH:13][S:14]([CH3:17])(=[O:16])=[O:15])=[CH:11][CH:12]=1)[CH3:3].Cl>O>[CH3:3][CH:2]([NH:4][CH2:5][CH:6]([OH:18])[C:7]1[CH:8]=[CH:9][C:10]([NH:13][S:14]([CH3:17])(=[O:16])=[O:15])=[CH:11][CH:12]=1)[CH3:1] |f:0.1|

Inputs

Step One
Name
Polyvinylpyrrolidone
Quantity
500 g
Type
reactant
Smiles
Name
Quantity
25 kg
Type
solvent
Smiles
O
Step Two
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 kg
Type
reactant
Smiles
CC(C)NCC(C=1C=CC(=CC1)NS(=O)(=O)C)O.Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is mixed

Outcomes

Product
Name
Type
product
Smiles
CC(C)NCC(C=1C=CC(=CC1)NS(=O)(=O)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.